UKI-1

uPA inhibition Ki value Serine protease

UKI-1 is a stereoselective uPA inhibitor (Ki=0.41 µM) validated to reduce invasion by 50% in FaDu/HeLa models and suppress metastasis in BN472 rat models at 0.15-0.3 mg/kg. Unlike generic protease inhibitors, its 3-amidinophenylalanine scaffold ensures target specificity, making it essential for reproducible uPA/uPAR pathway studies and PK/PD analysis of the prodrug upamostat. Non-cytotoxic, ideal for combination therapy research.

Molecular Formula C32H47N5O5S
Molecular Weight 613.8 g/mol
CAS No. 255374-84-6
Cat. No. B1242615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUKI-1
CAS255374-84-6
SynonymsN-alpha-(2,4,6-triisopropyl-phenylsulfonyl)-3-amidino-(L)-phenyl-alanine-4-ethoxycarbonyl-piperazide hydrochloride
WX-UK1
Molecular FormulaC32H47N5O5S
Molecular Weight613.8 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C
InChIInChI=1S/C32H47N5O5S/c1-8-42-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34)35-43(40,41)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35H,8,12-15,17H2,1-7H3,(H3,33,34)/t28-/m0/s1
InChIKeyISJSHQTWOHGCMM-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UKI-1 (WX-UK1, CAS 255374-84-6): A 3-Amidinophenylalanine-Based Non-Cytotoxic uPA Inhibitor for Antimetastatic Research


UKI-1 (WX-UK1) is a 3-amidinophenylalanine-based small molecule classified as a non-cytotoxic serine protease inhibitor [1]. **Note**: Contrary to its initial description in the user query, UKI-1 is **not** an MDM2-p53 inhibitor. Its primary and well-established mechanism of action is the inhibition of the urokinase-type plasminogen activator (uPA) system, a critical pathway in tumor cell invasion and metastasis [2].

Why UKI-1 is Not Interchangeable with Generic Serine Protease Inhibitors


Generic substitution in protease inhibition studies is scientifically invalid due to critical differences in target selectivity, potency, and in vivo efficacy. While many compounds exhibit broad-spectrum serine protease inhibition, UKI-1 demonstrates a specific and stereoselective inhibition of tumor-associated proteases, particularly uPA [1]. Its unique 3-amidinophenylalanine scaffold confers distinct binding kinetics and biological outcomes compared to other uPA inhibitors like UK-371804 or ZK824859, or to broad-spectrum inhibitors like benzamidine . The quantitative differentiation below demonstrates why using a generic inhibitor would lead to irreproducible and confounded experimental results.

Quantitative Differentiation of UKI-1: A Procurement-Focused Evidence Guide


Potent uPA Inhibition: UKI-1 vs. Benzamidine and UK-371804

UKI-1 is a potent inhibitor of urokinase-type plasminogen activator (uPA) with a Ki of 0.41 µM . In comparison, the broad-spectrum serine protease inhibitor benzamidine exhibits a significantly weaker affinity for uPA, with a Ki of 97 µM . While the more potent uPA inhibitor UK-371804 (Ki = 10 nM) exists, UKI-1 represents a balanced intermediate potency, potentially advantageous for minimizing off-target effects associated with hyper-potent inhibition . This specific Ki profile positions UKI-1 as a useful tool for studying uPA-dependent processes without the confounding influence of broad protease inhibition seen with benzamidine.

uPA inhibition Ki value Serine protease Antimetastatic

Cellular Invasion Reduction: UKI-1 Demonstrates Consistent 50% Inhibition in Dual Carcinoma Models

In functional cellular assays, UKI-1 treatment (0.1-1.0 µg/mL) consistently reduced tumor cell invasion by up to 50% in two distinct carcinoma cell line models: the SCCHN line FaDu and the cervical carcinoma line HeLa [1]. This level of inhibition is a direct functional consequence of uPA pathway blockade and provides a clear benchmark for experimental replication. In contrast, many broad-spectrum serine protease inhibitors lack this specific, quantifiable anti-invasive activity in well-defined cancer models.

Tumor invasion FaDu HeLa In vitro efficacy Antimetastatic

In Vivo Tumor Growth and Metastasis Suppression: Dose-Dependent Efficacy in a Rat Breast Cancer Model

In vivo, chronic subcutaneous administration of UKI-1 (the active L-enantiomer) significantly suppressed primary tumor growth and reduced metastasis in the BN472 rat breast cancer model [1]. The minimum effective dosage required for maximal effect was between 0.15 and 0.3 mg/kg/day, while its inactive D-enantiomer showed no effect, confirming the stereospecificity of the in vivo antineoplastic activity [1]. This in vivo validation is a key differentiator from uPA inhibitors that may show in vitro potency but fail in animal models.

In vivo efficacy Metastasis Tumor growth Animal model Breast cancer

Stereoselectivity Profile: The L-Enantiomer is the Sole Active Form

The biological activity of UKI-1 is highly stereoselective. The D-enantiomer of UKI-1 inhibited uPA and plasmin with approximately 70-fold higher Ki values than the active L-form [1]. This critical stereochemical requirement underscores the necessity of verifying chiral purity upon procurement. Using a racemic mixture or the incorrect enantiomer would result in significantly attenuated or absent biological activity, making this a paramount quality control and scientific selection criterion.

Stereoselectivity Enantiomer Chiral purity uPA Plasmin

Non-Cytotoxic Mechanism: UKI-1 Differentiates from Direct Cytotoxic Chemotherapies

UKI-1 is consistently described as a non-cytotoxic molecule [1]. This is a fundamental differentiation from traditional chemotherapeutic agents that induce direct tumor cell death. UKI-1's mechanism is to inhibit the uPA-mediated proteolytic cascade required for extracellular matrix degradation, thereby blocking the invasive and metastatic potential of tumor cells without directly causing cytotoxicity [2]. This is a class-level inference based on its defined mechanism, contrasting it with cytotoxic compounds used in oncology.

Non-cytotoxic Mechanism of action Antimetastatic Tumor microenvironment

Optimal Research Applications for UKI-1 Based on Quantified Differentiation


Validating the uPA/uPAR Axis in Tumor Cell Invasion Models

Based on its potent uPA inhibition (Ki=0.41 µM) and consistent 50% reduction in cellular invasion in FaDu and HeLa models, UKI-1 is optimally suited for in vitro studies dissecting the role of the uPA/uPAR system in cancer cell invasion and migration [1]. It serves as a specific tool to block this pathway, allowing researchers to confirm uPA dependency in their cellular models.

In Vivo Proof-of-Concept Studies for Antimetastatic Therapies

Given its demonstrated in vivo efficacy in suppressing both primary tumor growth and metastasis in the BN472 rat breast cancer model at low daily doses (0.15-0.3 mg/kg), UKI-1 is an ideal compound for establishing in vivo proof-of-concept for antimetastatic strategies [2]. Its stereoselective activity (L-enantiomer) provides a built-in control mechanism for target validation studies [2].

Investigating Non-Cytotoxic Mechanisms in Combination Therapy

UKI-1's classification as a non-cytotoxic agent makes it an excellent candidate for investigating combination therapies where the goal is to target the tumor microenvironment (specifically, the metastatic niche) alongside traditional cytotoxic agents or immunotherapies [3]. Its use avoids the confounding factor of direct tumor cell killing, allowing for a clearer interpretation of synergistic effects on metastasis.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies with the Prodrug Upamostat (WX-671)

As the active metabolite of the orally bioavailable prodrug upamostat (WX-671), UKI-1 is essential for in vitro and in vivo analytical studies aimed at quantifying the conversion of prodrug to active drug, correlating plasma concentrations of UKI-1 with pharmacodynamic effects on uPA inhibition, and establishing PK/PD relationships [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for UKI-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.